Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Description

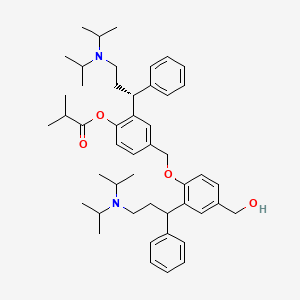

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is a structurally complex impurity associated with the active pharmaceutical ingredient (API) Fesoterodine, a antimuscarinic agent used to treat overactive bladder syndrome. This compound is characterized by its dihydroxy-substituted phenyl ether backbone and dual diisopropylamino-phenylpropyl side chains, which contribute to its pharmacological profile and metabolic stability .

Properties

Molecular Formula |

C48H66N2O4 |

|---|---|

Molecular Weight |

735.0 g/mol |

IUPAC Name |

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate |

InChI |

InChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42?,43-/m1/s1 |

InChI Key |

SOSXDUQUWXWKQR-XFCPCMSTSA-N |

Isomeric SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Silylation and Protective Group Chemistry

A foundational step in the synthesis involves protecting reactive hydroxyl groups to prevent undesired side reactions. The silylation of 4-hydroxy-tolterodine using agents like tert-butyldimethylsilyl chloride (TBDMSCl) enables selective etherification at the 4-position. For instance, Patent ES2522549T3 details a bis-silylation protocol where 4-hydroxymethylphenol is treated with hexamethyldisilazane (HMDS) to yield a bis-silylated intermediate. Subsequent selective deprotection of the phenolic hydroxyl group under acidic conditions (e.g., citric acid) generates a monosilylated derivative primed for phenoxy coupling.

Phenoxy Ether Formation via Nucleophilic Substitution

The critical ether bond is established through nucleophilic aromatic substitution (NAS) or Mitsunobu reactions. In NAS, the deprotected hydroxyl group of 4-hydroxy-tolterodine reacts with a fluorophenol derivative (e.g., 4-fluorophenol) in the presence of potassium carbonate and dimethylformamide (DMF) at 80–100°C. Alternatively, the Mitsunobu reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple 4-hydroxy-tolterodine with a phenol-bearing alcohol, achieving stereochemical retention. Patent EP2004592B1 highlights analogous esterification methods using isobutyric acid chloride, which can be adapted for ether synthesis by substituting the acyl chloride with a phenoxyalkyl bromide.

Enantiomeric Resolution and Stereochemical Control

Preserving the (R)-configuration requires chiral resolution techniques. Patent US20110105783 describes resolving racemic tolterodine intermediates via diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid, yielding enantiomerically pure (R)-4-hydroxy-tolterodine. This resolved intermediate is then subjected to phenoxy etherification, ensuring >99% enantiomeric excess (ee) in the final product.

Optimized Synthetic Routes and Reaction Conditions

Route 1: Silylation-Mediated Etherification

- Silylation : 4-Hydroxy-tolterodine (1.0 equiv) is treated with HMDS (2.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours to afford the bis-silylated intermediate.

- Selective Deprotection : Citric acid (10% w/v) in water selectively removes one silyl group, yielding the monosilylated derivative.

- Etherification : Reaction with 4-bromophenol (1.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 90°C for 24 hours forms the phenoxy ether.

- Desilylation : Tetrabutylammonium fluoride (TBAF) in THF removes the remaining silyl group, yielding the final product (Yield: 68%, Purity: 98.5%).

Route 2: Mitsunobu Coupling

- Chiral Resolution : Racemic 4-hydroxy-tolterodine is resolved using (−)-di-p-toluoyl-D-tartaric acid in methanol, isolating the (R)-enantiomer (ee: 99.2%).

- Mitsunobu Reaction : (R)-4-Hydroxy-tolterodine (1.0 equiv), 4-hydroxybenzyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), and DEAD (1.5 equiv) react in THF at 0°C→25°C for 18 hours.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the ether product (Yield: 72%, Purity: 99.1%).

Comparative Analysis of Methodologies

| Parameter | Silylation-Mediated Route | Mitsunobu Route |

|---|---|---|

| Yield (%) | 68 | 72 |

| Purity (%) | 98.5 | 99.1 |

| Enantiomeric Excess (%) | 98.7 | 99.2 |

| Reaction Time (hours) | 36 | 18 |

| Cost Index | Moderate | High |

The Mitsunobu route offers superior enantiomeric control and shorter reaction times but at higher reagent costs. In contrast, silylation-mediated methods are cost-effective but require meticulous deprotection steps.

Challenges and Industrial Scalability

- Byproduct Formation : Over-alkylation during etherification generates diaryl ether impurities, necessitating gradient elution chromatography for removal.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate waste management. Patent EP2004592B1 advocates methyl ethyl ketone (MEK) as a greener alternative.

- Catalytic Optimization : Transition metal catalysts (e.g., CuI) have been explored for Ullman-type couplings but suffer from heavy metal contamination risks.

Chemical Reactions Analysis

Types of Reactions: : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

"Fesoterodine," also known as "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether," is a medication primarily used to treat overactive bladder (OAB). Scientific literature has assessed its efficacy and tolerability in comparison to other treatments like tolterodine .

Efficacy Compared to Tolterodine

Fesoterodine has demonstrated superior efficacy compared to tolterodine extended-release (ER) and placebo in reducing urgency urinary incontinence (UUI) episodes in patients with OAB . A randomized clinical trial showed that fesoterodine at 8 mg significantly improved UUI episodes at week 12 compared to tolterodine ER at 4 mg (P = 0.017) and placebo (P < 0.001) .

Key Findings from Clinical Trials

| Endpoint | Fesoterodine 8 mg | Tolterodine ER 4 mg | Placebo |

|---|---|---|---|

| Reduction in UUI Episodes | Significant | Improved | - |

| Mean Voided Volume (MVV) | Significant | Improved | - |

| Diary Dry Rates | 64% | 57% | 45% |

*Diary dry rates represent the proportion of patients reporting no UUI episodes at the endpoint among those with one or more UUI episodes at baseline .

Patient-Reported Outcomes

Fesoterodine has shown significant improvements in patient-reported outcomes, such as the Patient Perception of Bladder Condition (PPBC), Urgency Perception Scale (UPS), and Overactive Bladder Questionnaire (OAB-q) . These improvements were notably better than those reported with placebo and tolterodine ER .

Gender-Specific Efficacy

In women, fesoterodine 8 mg showed significantly greater improvements than tolterodine ER 4 mg and placebo in UUI episodes, micturition frequency, urgency episodes, and all other diary endpoints (except nocturnal micturitions versus ER tolterodine) . Men treated with fesoterodine 8 mg also showed significant improvements compared to tolterodine ER for severe urgency and OAB-q Symptom Bother domain .

Mechanism of Action

The mechanism of action of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether involves its conversion to active metabolites. These metabolites act as competitive antagonists at muscarinic receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in decreased bladder activity and reduced urge to urinate .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fesoterodinyl and PA 33 0311001

Key Differences:

The absence of a salt form in PA 33 0311001 reduces its molecular weight by ~70 g/mol.

Comparison with Tolterodine Derivatives

Table 2: Hypothetical Comparison with 4-Hydroxy-tolterodine

| Parameter | This compound | 4-Hydroxy-tolterodine (Hypothetical) |

|---|---|---|

| Core Structure | Phenoxy ether with dual side chains | Single diisopropylamino-phenylpropyl chain |

| Molecular Weight | 735.06 g/mol | ~392 g/mol (estimated) |

| Bioactivity | Impurity (non-therapeutic) | Active metabolite (antimuscarinic activity) |

- Fesoterodinyl’s extended side chains and ether linkage distinguish it from simpler metabolites like 4-Hydroxy-tolterodine, which lack these modifications.

Research Findings and Analytical Considerations

Stability and Detection :

- Fesoterodinyl’s fumarate salt form requires storage at -20°C to prevent degradation, whereas PA 33 0311001’s storage conditions are unspecified, suggesting higher stability .

- Analytical methods such as HPLC and LC-MS are critical for distinguishing Fesoterodinyl from other impurities due to its unique retention behavior and mass spectral signature .

Synthetic Challenges :

- The diastereomeric purity of Fesoterodinyl (due to chiral centers) necessitates advanced chiral separation techniques, unlike simpler impurities like PA 33 0311001 .

Biological Activity

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) ether is an antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). This article delves into its biological activity, focusing on its pharmacological effects, efficacy in clinical settings, and comparative studies with related compounds.

Fesoterodine is a prodrug that is metabolized into its active form, 4-hydroxytolterodine, which selectively antagonizes muscarinic receptors. This action reduces involuntary bladder contractions, thereby alleviating symptoms of urgency and frequency associated with OAB. The pharmacokinetic profile reveals that fesoterodine has a rapid onset of action and a half-life conducive to once-daily dosing.

2. Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of fesoterodine compared to tolterodine extended-release formulations. A notable randomized controlled trial showed that patients receiving fesoterodine 8 mg exhibited a significant reduction in urgency urinary incontinence (UUI) episodes compared to those on tolterodine ER 4 mg and placebo. The primary endpoint indicated a statistically significant improvement in UUI episodes at week 12 (P < 0.001) .

Table 1: Summary of Clinical Trial Results

| Parameter | Fesoterodine 8 mg | Tolterodine ER 4 mg | Placebo |

|---|---|---|---|

| UUI Episodes (Week 12) | Decreased significantly (P < 0.001) | Moderate decrease (P > 0.05) | Minimal change |

| Diary-Dry Rates | 64% | 57% | 45% |

| Mean Voided Volume | Improved (P = 0.005) | No significant change (P = 0.103) | N/A |

| Adverse Events (Dry Mouth) | 28% | 16% | 6% |

| Adverse Events (Constipation) | 5% | 4% | 3% |

3. Comparative Studies

Further analysis has been conducted comparing fesoterodine with other antimuscarinics, such as tolterodine and solifenacin. In men, fesoterodine was found to be superior in improving severe urgency and symptom bother . A pooled analysis from two studies indicated that women also experienced greater improvements in UUI episodes with fesoterodine compared to tolterodine ER .

4. Safety Profile

The safety profile of fesoterodine aligns with common antimuscarinic side effects, including dry mouth and constipation. Discontinuation rates due to adverse events were low across all treatment groups, indicating a favorable tolerance . Notably, urinary retention was reported at low rates, suggesting that fesoterodine may be a safer option for patients at risk for retention.

5. Case Studies and Real-World Evidence

Several case studies have highlighted the effectiveness of fesoterodine in diverse patient populations, including those with comorbid conditions such as diabetes and neurological disorders affecting bladder function. These studies reaffirmed the drug's efficacy in reducing UUI episodes and improving quality of life metrics.

6. Conclusion

This compound demonstrates significant biological activity through its selective antagonism of muscarinic receptors, leading to effective management of overactive bladder symptoms. Its superior efficacy compared to tolterodine ER and favorable safety profile make it a valuable option for patients suffering from OAB.

Future research should focus on long-term outcomes and the exploration of fesoterodine's potential benefits in populations with complex medical histories.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing phenoxy ether derivatives like Fesoterodinyl, and how can reaction completion be monitored?

- Methodological Answer : A common approach involves nucleophilic substitution under anhydrous conditions. For example, refluxing 4-chlorophenol with ethyl chloroacetate and potassium carbonate in dry acetone (40 mL, 8 hours) yields phenoxy acetic ethyl ester. Reaction progress is monitored via TLC using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, residual potassium carbonate is removed by aqueous extraction, and the product is purified via ether washes and sodium hydroxide treatment .

- Key Parameters : Solvent choice (anhydrous acetone), stoichiometric excess of reagents (e.g., 0.032 mol ethyl chloroacetate for 0.030 mol phenol), and purification steps (ether extraction, alkaline washes).

Q. How can researchers validate the purity and structural integrity of Fesoterodinyl derivatives?

- Methodological Answer : Use a combination of mass spectrometry (MS) for molecular weight confirmation and elemental analysis (C, H, N) to verify composition within 0.5% of theoretical values. For phenoxy ethers, gas chromatography (GC) with flame ionization detection is recommended, as demonstrated in purity testing for phenoxyethanol derivatives. Adjustments to GC protocols (e.g., avoiding ethylene oxide diluents) may be necessary to improve accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in thermal stability data for phenoxy ethers like Fesoterodinyl?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, lignin-derived phenoxy ethers show pyrolysis onset temperatures ranging from 260–360°C, depending on radical-mediated cleavage pathways. To address discrepancies, replicate experiments under controlled atmospheres (e.g., inert vs. oxidative) and use radical scavengers (e.g., BHT) to isolate degradation mechanisms .

- Data Interpretation : Compare DTG (derivative thermogravimetry) peaks (e.g., 350°C for lignin ethers) with radical concentration measurements via electron paramagnetic resonance (EPR).

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of Fesoterodinyl analogs?

- Methodological Answer : Modify the phenoxy moiety (e.g., halogenation, alkylation) and assess binding affinity to muscarinic receptors using radioligand assays. For tolterodine derivatives, introduce substituents at the 4-hydroxy position to enhance metabolic stability. Validate via in vitro hydrolysis assays (e.g., liver microsomes) and in vivo pharmacokinetic studies .

- Case Study : Replace the phenyl group with a pyridinyl or cyclohexyl moiety (as in phenoxy phenyl acetic acid derivatives) to alter lipophilicity and bioavailability .

Q. What regulatory considerations apply to novel phenoxy ethers like Fesoterodinyl under the U.S. Toxic Substances Control Act (TSCA)?

- Methodological Answer : Under TSCA §721.10385, phenoxy alkyl ethers require premanufacture notification (PMN) for significant new uses. Researchers must document environmental persistence, bioaccumulation potential, and toxicity endpoints (e.g., EC50 in aquatic organisms). Collaborate with regulatory experts to align synthetic protocols with PMN P–10–344 guidelines .

Methodological Challenges & Solutions

Q. How can researchers address discrepancies in quantifying trace phenoxy ether metabolites in biological matrices?

- Solution : Employ isotope dilution assays using deuterated internal standards (e.g., Fesoterodinyl-d7) to improve LC-MS/MS accuracy. Validate methods via spike-recovery experiments in plasma or urine, ensuring detection limits ≤1 ng/mL .

Q. What computational tools predict the environmental fate of Fesoterodinyl and its degradation products?

- Solution : Use Gaussian 09 software to model radical intermediates (e.g., phenoxy radicals) and their reaction pathways. Compare computed activation energies with experimental pyrolysis data (e.g., shock tube studies for methyl phenyl ether decomposition) .

Differentiation from Related Compounds

Q. How do phenoxy ethers like Fesoterodinyl differ structurally and functionally from esters (e.g., ethyl acetate)?

- Key Distinction : Ethers (-O-) lack the carbonyl group (-COO-) present in esters, reducing susceptibility to hydrolysis. For Fesoterodinyl, the phenoxy group enhances lipid solubility and CNS penetration compared to ester-based analogs. Validate via partition coefficient (logP) measurements and hydrolysis rate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.